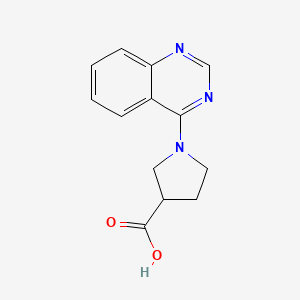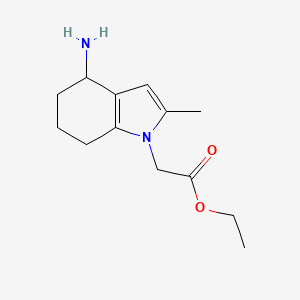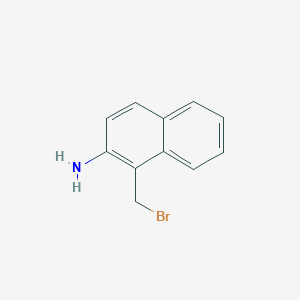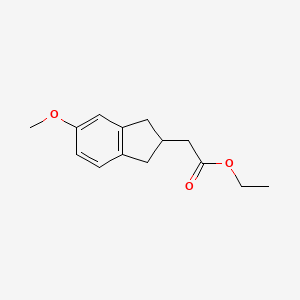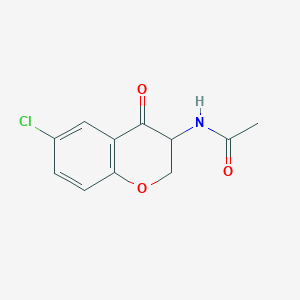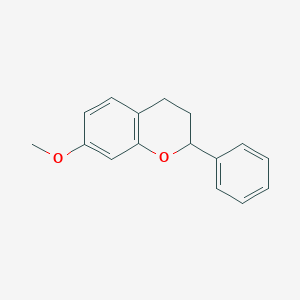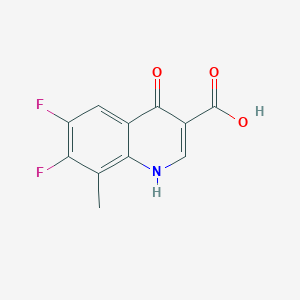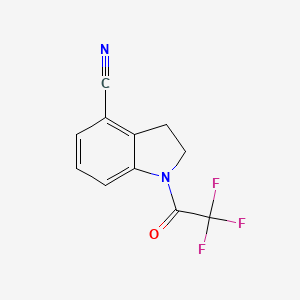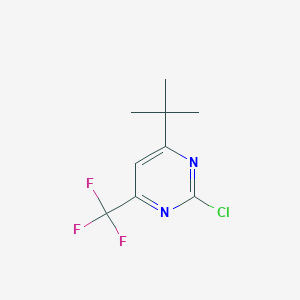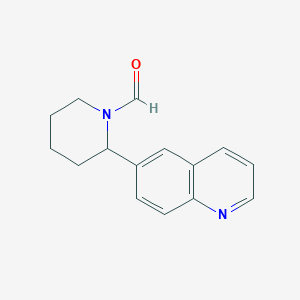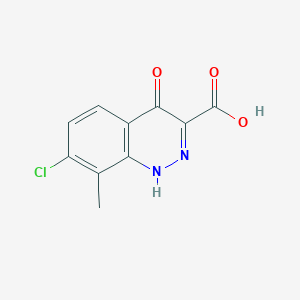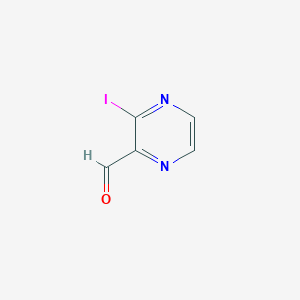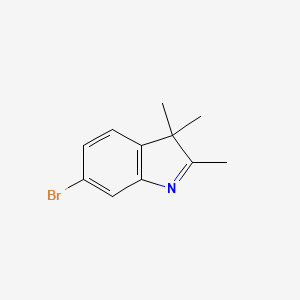
6-Bromo-2,3,3-trimethyl-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3,3-trimethyl-3H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 6th position and three methyl groups at the 2nd, 3rd, and 3rd positions on the indole ring.
Preparation Methods
The synthesis of 6-Bromo-2,3,3-trimethyl-3H-indole can be achieved through several methods:
Reaction of Indole with Brominating Agents: One common method involves the bromination of 2,3,3-trimethylindole using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid.
Reaction with Brominated Alkyl Compounds: Another approach is the reaction of indole with brominated alkyl compounds under basic conditions, often using a base like potassium carbonate and a suitable solvent.
Industrial Production: Industrially, the compound can be synthesized using similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
6-Bromo-2,3,3-trimethyl-3H-indole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is utilized in the synthesis of materials with specific optical and electronic properties, making it valuable in the development of sensors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
6-Bromo-2,3,3-trimethyl-3H-indole can be compared with other similar compounds, such as:
2,3,3-Trimethylindole: Lacks the bromine atom, resulting in different reactivity and applications.
4,6-Dibromo-2,3,3-trimethyl-3H-indole:
5-Bromo-2,3,3-trimethyl-3H-indole: The bromine atom is positioned differently, affecting its chemical properties and uses.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
145306-21-4 |
|---|---|
Molecular Formula |
C11H12BrN |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromo-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H12BrN/c1-7-11(2,3)9-5-4-8(12)6-10(9)13-7/h4-6H,1-3H3 |
InChI Key |
SKUKGKAUVXUSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


